[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-ETHYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Overview
Description
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-ETHYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-ETHYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of the Triazole Ring: The triazole ring is often formed through a 1,3-dipolar cycloaddition reaction between azides and alkynes.
Final Coupling: The final step involves coupling the benzodioxole-thiazole intermediate with the triazole moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine
In medicinal chemistry, [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-ETHYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is investigated for its potential therapeutic applications. It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with key proteins. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-Benzodioxol-5-yl)-2-propenal
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
Uniqueness
What sets [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-ETHYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE apart from similar compounds is its combination of three distinct heterocyclic moieties. This unique structure imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-20-10(2)18-19-16(20)24-8-12-7-23-15(17-12)11-4-5-13-14(6-11)22-9-21-13/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAHIXPYWXDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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